N-Acetylisoleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942377 | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC203805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Biochemical Pathways of N Acetylisoleucine
Endogenous Biosynthesis of N-Acetylisoleucine
N-acetyl amino acids, including this compound, can be produced through enzymatic and non-enzymatic processes. hmdb.camdpi.com Enzymatic synthesis primarily involves N-acetyltransferases (NATs). hmdb.cacreative-proteomics.comhmdb.ca
Role of N-Acetyltransferases (NATs)
N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of amino groups. creative-proteomics.comnih.gov These enzymes play a crucial role in various biological processes. creative-proteomics.com N-terminal acetylation of proteins, a widespread and conserved modification in eukaryotes, is primarily carried out by NATs. hmdb.caresearchgate.netnp-mrd.orgnih.gov While much of the focus on NATs relates to protein N-terminal acetylation, specific NAT enzymes can also be involved in the direct synthesis of N-acetyl amino acids like this compound. hmdb.cahmdb.ca
Formation from L-Isoleucine and Acetyl-CoA
One pathway for the biosynthesis of this compound is the direct N-acetylation of free L-isoleucine. hmdb.ca This reaction can be catalyzed by enzymes such as leucine (B10760876)/isoleucine N-acetyltransferase (EC 2.3.1.66), which transfers an acetyl group from acetyl-CoA to L-isoleucine. hmdb.ca Acetyl-CoA is a central molecule in metabolism, involved in the breakdown of carbohydrates, fatty acids, and amino acids, and serves as the source of the acetyl group for acetylation reactions. creative-proteomics.comwikipedia.org
Interactive Table 1: Biosynthesis Reaction Components
| Component | Role in this compound Synthesis | Source of Acetyl Group |
| L-Isoleucine | Amino acid substrate | N/A |
| Acetyl-CoA | Acetyl group donor | Metabolic pathways |
| N-Acetyltransferase (e.g., Leucine/isoleucine N-acetyltransferase) | Enzyme catalyst | N/A |
N-Terminal Acetylation of Proteins and Subsequent Hydrolysis
N-terminal acetylation is a significant post-translational modification affecting a large percentage of eukaryotic proteins. hmdb.caresearchgate.netnp-mrd.orgnih.gov This modification involves the addition of an acetyl group to the alpha-amino group of the N-terminal residue of a protein or peptide. creative-proteomics.com While this process primarily modifies proteins, N-acetylated amino acids, including this compound, can be generated from the proteolytic degradation of these N-acetylated proteins or peptides by specific hydrolases. hmdb.caresearchgate.netnp-mrd.orgdoi.orgbiodeep.cn This suggests an indirect route for the formation of free this compound during protein turnover.
Catabolism and Degradation Pathways of this compound
The breakdown of N-acetyl amino acids, including this compound, involves enzymatic hydrolysis to remove the acetyl group, yielding the free amino acid and acetate. usbio.netwikipedia.org
Role of N-Acylpeptide Hydrolases
N-acylpeptide hydrolases (APEH), also known as acylamino-acid-releasing enzymes, are enzymes that catalyze the hydrolysis of the terminal acetylated amino acid from small acetylated peptides. hmdb.causbio.netwikipedia.orgnih.govnih.gov This action releases the N-acetyl amino acid. usbio.net APEH is a serine protease involved in amino acid recycling from acylated peptides. nih.gov The gene encoding APEH is located on chromosome 3p21 in humans. usbio.netwikipedia.orgnih.gov
Role of Aminoacylase (B1246476) I and Deficiency States
Aminoacylase I (ACY1; EC 3.5.1.14) is a key enzyme involved in the catabolism of N-acetyl amino acids. hmdb.canih.govdoi.orgresearchgate.net It is a soluble homodimeric zinc-binding enzyme that catalyzes the hydrolysis of Nα-acyl-L-amino acids, producing free L-amino acids and acetate. nih.govdoi.org ACY1 shows a preference for amino acid components with unbranched aliphatic side chains and short-chain N-acyl moieties. doi.org This enzyme plays a role in the breakdown of N-acetylated amino acids generated from the catabolism of intracellular N-terminally acetylated proteins and the degradation of modified food proteins. doi.org
Aminoacylase I deficiency is a genetic disorder resulting from mutations in the ACY1 gene. nih.govresearchgate.net This deficiency leads to increased urinary excretion of several N-acetylated amino acids, including this compound, along with derivatives of other amino acids such as methionine, glutamic acid, alanine, leucine, glycine, and valine. hmdb.canih.govresearchgate.net While the clinical significance of ACY1 deficiency is still being delineated, it has been associated with increased levels of N-acetyl amino acids in urine. nih.govresearchgate.net Some N-acetyl amino acids, if present in high abundance, are classified as uremic toxins. hmdb.ca
Interactive Table 2: Catabolism Enzymes
| Enzyme | Role in this compound Catabolism | Substrate Preference |
| N-Acylpeptide Hydrolase (APEH) | Releases N-acetyl amino acids from peptides | Terminal acetylated amino acid from small peptides usbio.net |
| Aminoacylase I (ACY1) | Hydrolyzes N-acetyl amino acids | Nα-acyl-L-amino acids, preference for unbranched aliphatic side chains and short N-acyl moieties nih.govdoi.org |
Interplay with Isoleucine Metabolism
The metabolic fate of isoleucine is closely linked to its role as a BCAA and its subsequent catabolic pathways, which can be influenced by modifications such as N-acetylation.
Isoleucine as a Branched-Chain Amino Acid (BCAA)
Isoleucine is one of the three branched-chain amino acids, alongside leucine and valine. nih.gov These amino acids are characterized by their aliphatic side chains with a branch. wikipedia.org Isoleucine is classified as a non-polar, uncharged amino acid at physiological pH. wikipedia.org It is considered essential in humans, meaning it cannot be synthesized by the body and must be obtained through dietary sources. wikipedia.orgontosight.ai BCAAs, including isoleucine, are vital for human health, playing critical roles in metabolism, protein synthesis, muscle tissue repair, and immune function. nih.govontosight.ai They are particularly important for the normal metabolism and health of muscle tissue. news-medical.net Isoleucine also contributes to the regulation of blood sugar levels and the production of hemoglobin and red blood cells. news-medical.netnih.gov
Isoleucine Catabolism Pathways
The catabolism of isoleucine involves the breakdown of this amino acid into simpler compounds that can be utilized for energy production or as precursors for other molecules. ontosight.ai This process is crucial for maintaining amino acid homeostasis. ontosight.ai The breakdown of isoleucine occurs through a series of enzyme-catalyzed reactions. ontosight.ai
The initial step in isoleucine catabolism, shared with other BCAAs, involves transamination. ontosight.aiqiagen.comnih.gov Isoleucine is transaminated to form α-keto-β-methylvalerate (KMV) by branched-chain amino acid transaminase (BCAT). ontosight.aiqiagen.comnih.gov This reaction transfers the amino group from isoleucine to α-ketoglutarate, producing glutamate (B1630785) and KMV. nih.gov There are both cytosolic and mitochondrial isoenzymes of BCAT. nih.gov
Following transamination, KMV undergoes oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH). ontosight.aiqiagen.com This is a key regulatory step in BCAA catabolism. ontosight.ai This reaction converts KMV to 2-methylbutanoyl-CoA. qiagen.com
The subsequent steps in isoleucine catabolism are distinct from those of leucine and valine, forming the distal pathway. qiagen.com 2-methylbutanoyl-CoA undergoes a four-step β-oxidation process. qiagen.comresearchgate.net This involves dehydrogenation to (E)-2-methylcrotonoyl-CoA, hydration to 2-methyl-3-hydroxybutyryl-CoA, dehydrogenation to 2-methylacetoacetyl-CoA, and finally, a thiolytic cleavage. qiagen.comresearchgate.net This cleavage yields acetyl-CoA and propionyl-CoA. qiagen.comresearchgate.net
Key enzymes involved in the catabolic pathway include Branched-Chain Amino Acid Transaminase, Branched-Chain Alpha-Keto Acid Dehydrogenase Complex, and Methylcrotonyl-CoA Carboxylase. ontosight.ai
Dysregulation of isoleucine catabolism has been implicated in metabolic disorders such as maple syrup urine disease (MSUD), which results from defects in the breakdown of BCAAs. wikipedia.orgontosight.aicolmed-alnahrain.edu.iq In MSUD patients with inactive BCKD, elevated levels of plasma BCAAs and their corresponding ketoacids are observed. nih.gov Racemic KMV and alloisoleucine can be detected in the plasma of MSUD patients, with alloisoleucine levels approaching those of isoleucine. nih.gov It is suggested that a keto-enol tautomeric racemization converts L-isoleucine to L-alloisoleucine in vivo in these patients. nih.gov
Interconnections with Central Metabolic Pathways
The end products of isoleucine catabolism, acetyl-CoA and propionyl-CoA, connect its metabolism to central metabolic pathways. wikipedia.orgontosight.aiqiagen.com
Acetyl-CoA can enter the citric acid cycle (TCA cycle) by condensing with oxaloacetate to form citrate, or it can be used in the synthesis of ketone bodies or fatty acids. wikipedia.org In mammals, acetyl-CoA cannot be converted to carbohydrate. wikipedia.org
Propionyl-CoA is converted into succinyl-CoA, an intermediate of the TCA cycle. wikipedia.orgqiagen.com Succinyl-CoA can then be converted into oxaloacetate, which can be used for gluconeogenesis. wikipedia.org This makes isoleucine both a glucogenic and a ketogenic amino acid. wikipedia.orgnih.govspu.edu.sy Glucogenic amino acids produce pyruvate (B1213749) or TCA cycle intermediates that can be used for gluconeogenesis, while ketogenic amino acids yield acetyl-CoA or acetoacetyl-CoA, precursors for ketone body formation. spu.edu.sy Isoleucine is classified as a dual-function amino acid, providing both glucogenic and ketogenic intermediates. spu.edu.sy
The conversion of propionyl-CoA to succinyl-CoA involves three enzymes: propionyl CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. libretexts.org Propionyl carboxylase requires ATP, Biotin, and CO₂. libretexts.org This three-step pathway is also utilized in the degradation of other amino acids and odd-chain fatty acids. libretexts.org
The integration of amino acid degradation, including isoleucine, with gluconeogenesis, ketogenesis, and the TCA cycle highlights the importance of metabolic flexibility. libretexts.org
N-Acetylation Impact on Metabolic Fates and Carrier Specificity
N-acetylation is an irreversible process that modifies the N-terminal of an amino group through the addition of an acetyl group, catalyzed by N-acetyltransferase (NAT) enzymes. medrxiv.org this compound is an N-acetylated form of isoleucine. hmdb.canih.gov It is classified as an N-acyl-alpha amino acid, containing an alpha amino acid with an acyl group at its terminal nitrogen. hmdb.ca Technically, this compound is a biologically available N-terminal capped form of L-isoleucine. hmdb.ca
While N-terminal acetylation is primarily known for its role in protein folding, half-life regulation, and complex formation medrxiv.org, N-acetylation of free amino acids, including isoleucine, can also occur. hmdb.ca this compound can be biosynthesized from L-isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66). hmdb.ca
The presence of an acetyl group on the alpha-amino group of isoleucine alters its chemical properties, potentially impacting its interaction with metabolic enzymes and transport carriers. N-acetylation can affect the charge and polarity of the molecule, which are critical factors for carrier recognition and transport across biological membranes. While specific detailed research findings on the direct impact of N-acetylation on isoleucine's metabolic fates (beyond its formation) and carrier specificity were not extensively detailed in the search results, the modification inherently changes the substrate presented to metabolic pathways compared to free isoleucine.
Excessive amounts of N-acetyl amino acids, including this compound, can be detected in the urine of individuals with acylase I deficiency, a genetic disorder. hmdb.ca This suggests a role for acylase I in the deacetylation of N-acetyl amino acids. hmdb.ca Many N-acetylamino acids, including this compound, are classified as uremic toxins if present in high abundance in serum or plasma, potentially causing kidney damage, cardiovascular disease, and neurological deficits if not properly cleared. hmdb.ca
Roles and Regulatory Mechanisms in Physiological Systems
Contribution to Amino Acid Homeostasis
N-Acetylisoleucine is linked to amino acid homeostasis through its relationship with L-isoleucine and the processes of N-acetylation and deacetylation. N-acetylated amino acids, including NAI, can be released from peptides during protein degradation. hmdb.canih.gov The enzyme aminoacylase (B1246476) 1 (ACY1) is involved in the hydrolysis of N-acetylated amino acids, converting them back to their free amino acid form and acetate. nih.govembopress.org Mutations in the ACY1 gene can lead to ACY1 deficiency, resulting in increased urinary excretion of several N-acetylated amino acids, including this compound. nih.gov This suggests that ACY1 plays a role in the catabolism of N-acetylated peptides and the recycling of acetylated amino acids, thereby contributing to the balance of free amino acid pools.
Studies have shown that levels of N-acetylated amino acids, including this compound, can be affected by factors such as the gut microbiota. Germ-free mice exhibited significantly higher levels of this compound in the hepatic portal vein compared to conventionally raised mice, indicating that the gut microbiota influences the levels of these compounds. embopress.org This highlights a potential interaction between the gut microbiome and host amino acid homeostasis, mediated in part by N-acetylated derivatives like NAI.
Modulation of Cellular Metabolic Processes
This compound and other N-acetylated amino acids have been implicated in the modulation of cellular metabolic processes, including aspects of energy and glucose metabolism.
Energy Metabolism Regulation
While the direct role of this compound in energy metabolism regulation is not as extensively documented as that of its precursor, L-isoleucine, its presence as a metabolite suggests potential involvement. L-isoleucine itself is a branched-chain amino acid that can be oxidatively decomposed to release energy, producing ATP. ecsci.co.kr Its metabolic process involves the release of acetyl CoA and the production of succinic acid. ecsci.co.kr
Changes in this compound levels have been observed in the context of altered metabolic states. For instance, in a study examining the metabolic profiles during aerobic exercise with low muscle glycogen (B147801), this compound was among the branched-chain amino acid metabolites that showed changes. nih.gov While the study focused on the broader metabolic shifts, the alteration in NAI levels suggests it may be influenced by or involved in the metabolic adaptations occurring during exercise, particularly when energy substrate availability is limited. nih.gov
Research into other N-acetylated amino acids, such as N-acetyltaurine, has revealed links to energy balance. biorxiv.org Although this compound levels were reported as unchanged in certain genetic deficiency models related to taurine (B1682933) metabolism, this area of research is still evolving, and further investigation is needed to fully understand the interplay between different N-acetylated amino acids and energy regulation. biorxiv.org
Glucose Metabolism and Insulin (B600854) Sensitivity
This compound has been proposed as a potential biomarker related to diabetes. researchgate.net Studies comparing metabolite levels in the hair of healthy individuals and patients with type 2 diabetes have found statistically significant differences in the amounts of this compound, with higher levels observed in diabetic patients. researchgate.net This suggests a possible association between NAI levels and the diabetic state.
Amino acids, in general, are known to be important modulators of glucose metabolism, insulin secretion, and insulin sensitivity. researchgate.net Specific amino acids can acutely and chronically regulate insulin secretion from pancreatic β-cells. researchgate.net While the direct impact of this compound on insulin secretion and sensitivity requires further dedicated study, its association with diabetes and its relationship to isoleucine, an amino acid involved in promoting insulin secretion, warrant investigation into its potential role in glucose homeostasis. researchgate.netecsci.co.kr
Research involving gene transfer of Urocortin 2 (Ucn2) in insulin-resistant mice, which improved insulin sensitivity and glucose disposal, also examined liver metabolites. escholarship.org While the primary focus was on the effects of Ucn2, metabolomic analysis in such studies can provide insights into the metabolic landscape associated with improved insulin sensitivity, potentially revealing changes in compounds like this compound. escholarship.org
Furthermore, studies on the enzyme aminoacylase 1 (ACY1), which hydrolyzes N-acetylated amino acids, have shown effects on insulin and glucose homeostasis. Acute administration of ACY1 to mice resulted in increased fasting insulin levels and decreased fasting blood glucose levels. nih.gov This finding, coupled with the fact that ACY1 acts on N-acetylated amino acids like NAI, suggests an indirect link between NAI metabolism (via ACY1 activity) and the regulation of glucose and insulin. nih.gov
Interactions with Protein Synthesis and Degradation
This compound is intrinsically linked to protein synthesis and degradation through its formation and potential catabolism. N-terminal acetylation is a common post-translational modification of proteins, and N-acetylated amino acids can be generated from the proteolytic degradation of these modified proteins. hmdb.canih.gov This process involves the release of N-acetylated amino acids from peptides by enzymes like N-acylpeptide hydrolase. hmdb.canih.gov
The availability of branched-chain amino acids (BCAAs), including isoleucine, is crucial for driving increases in protein synthesis. nih.gov Without adequate replenishment of the BCAA pool, protein breakdown can exceed muscle protein synthesis, leading to a net negative protein balance. nih.gov While this compound is a modified form of isoleucine, its metabolic fate and whether it can be readily converted back to free isoleucine to support protein synthesis are important considerations. The enzyme ACY1, by hydrolyzing N-acetylated amino acids, can potentially contribute to the pool of free amino acids available for protein synthesis. nih.govembopress.org
Studies investigating protein degradation markers have sometimes examined metabolites like this compound in the context of amino acid availability and exercise. nih.govsci-hub.se Changes in circulating BCAA metabolites, including this compound, have been observed in conditions of increased BCAA catabolism, such as during aerobic exercise with low glycogen stores. nih.gov This increased catabolism can occur to provide substrates for energy production, potentially impacting the availability of amino acids for protein synthesis. nih.gov
The relationship between this compound and protein metabolism is complex, involving its generation from protein breakdown, its potential hydrolysis back to free isoleucine, and the broader context of amino acid availability and utilization for synthesis and energy production.
Pathophysiological Implications of N Acetylisoleucine Dysregulation
Inborn Errors of Metabolism
Dysregulation of enzymes involved in amino acid and N-acetyl amino acid metabolism can lead to the accumulation of compounds like N-Acetylisoleucine, contributing to the pathology of certain inherited disorders.
Aminoacylase (B1246476) I Deficiency Syndromes
Aminoacylase I deficiency (ACY1D) is an autosomal recessive inborn error of metabolism caused by mutations in the ACY1 gene, which encodes the enzyme aminoacylase 1. rcpch.ac.ukmedlineplus.govorpha.net This enzyme is responsible for catalyzing the hydrolysis of N-acetylated amino acids, removing the acetyl group during protein breakdown. medlineplus.gov A deficiency in aminoacylase 1 leads to impaired deacetylation of various N-acetylated amino acids, resulting in their increased excretion in urine. medlineplus.govmedlink.com
This compound is among the N-acetylated amino acids found at elevated levels in the urine of individuals with aminoacylase I deficiency. hmdb.caorpha.net Other accumulating N-acetylated amino acids can include N-acetylglycine, N-acetylserine, N-acetylglutamine, N-acetylglutamate, N-acetylalanine, N-acetylmethionine, N-acetylthreonine, N-acetylleucine, and N-acetylvaline. hmdb.ca While the biochemical hallmark of ACY1D is the increased urinary excretion of these compounds, the clinical presentation can vary widely, with neurological symptoms such as developmental delay, movement problems, hypotonia, and seizures observed in some affected individuals. rcpch.ac.ukmedlineplus.govorpha.net However, some individuals with ACY1 deficiency may have no health problems related to the condition, suggesting phenotypic variability. medlineplus.govorpha.net
Diagnosis of ACY1D is typically made through analysis of urinary organic acids using techniques like gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry, which reveal the characteristic pattern of elevated N-acetylated amino acids. orpha.net
Maple Syrup Urine Disease (MSUD) Context
Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by a deficiency in the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC). mdpi.comorpha.net This enzyme complex is essential for the breakdown of the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. mdpi.comorpha.net Deficiency of BCKDC leads to the accumulation of BCAAs and their corresponding branched-chain alpha-ketoacids in body fluids. mdpi.comclevelandclinic.org
In addition to the primary accumulating metabolites, increased amounts of N-acetylated branched-chain amino acids, including N-acetylleucine, this compound, and N-acetylvaline, have been detected in the urine of patients with MSUD. caymanchem.comnih.gov This suggests that in conditions leading to the accumulation of specific amino acids, a portion of these amino acids may be converted into their corresponding N-acetyl derivatives. nih.gov While the primary pathology in MSUD is linked to the accumulation of BCAAs and their ketoacids, the presence of elevated this compound and other N-acetylated BCAAs is a notable biochemical finding in this disorder. caymanchem.comnih.gov
Role in Uremic Toxin Accumulation
This compound is classified as a uremic toxin when present in high concentrations in serum or plasma. hmdb.ca Uremic toxins are a diverse group of endogenous molecules that, due to impaired kidney function, are not adequately cleared from the body and can accumulate to toxic levels. hmdb.ca The accumulation of these toxins contributes to the various complications associated with chronic kidney disease (CKD) and uremia, including kidney damage, cardiovascular disease, and neurological deficits. hmdb.ca
The impaired renal elimination in kidney dysfunction leads to the retention of various solutes, including N-acetylated amino acids like this compound. hmdb.ca The presence of this compound among the identified uremic toxins highlights its potential contribution to the systemic toxicity observed in patients with advanced kidney disease. hmdb.ca
Association with Other Metabolic Imbalances
Beyond the specific inborn errors of metabolism and uremia, dysregulation of this compound levels may be associated with other metabolic imbalances. Research has indicated altered levels of this compound in the context of diabetes. Studies have found significantly higher levels of this compound in the hair of patients with type 2 diabetes compared to healthy individuals. researchgate.net This suggests that this compound could potentially serve as a biomarker candidate in diabetes, although further investigation is warranted to understand its metabolic impact and role in the disease progression. researchgate.net
While detailed research findings on the association of this compound with a wide range of other metabolic imbalances are ongoing, its detection in conditions like diabetes suggests a broader involvement in metabolic perturbations beyond the well-established disorders of aminoacylase I deficiency and its presence as a uremic toxin.
Therapeutic and Pharmacological Research of N Acetylated Amino Acid Derivatives, with Focus on N Acetyl L Isoleucine Context
Research in Neurodegenerative Disorders: Insights from N-Acetyl-L-Leucine (NAL) and Analogues
Research into N-acetylated amino acid derivatives, particularly N-Acetyl-L-Leucine (NAL), has explored their potential therapeutic utility in a range of neurodegenerative disorders. These studies, spanning preclinical models and clinical investigations, offer valuable insights into the mechanisms and potential applications of this class of compounds, including the related N-Acetyl-L-Isoleucine.
Niemann-Pick Disease Type C (NPC) Research
Niemann-Pick Disease Type C (NPC) is a rare, autosomal recessive neurodegenerative lysosomal storage disorder characterized by the accumulation of lipids within cells, leading to progressive neurological dysfunction, including severe cerebellar ataxia and cognitive decline. nih.govresearchgate.net Research with N-Acetyl-L-Leucine (NAL) has shown promise in addressing the neurological manifestations of NPC. nih.govwikipedia.org
Preclinical studies, primarily utilizing mouse models of NPC (Npc1-/- mice), have investigated the effects of N-Acetyl-L-Leucine and its enantiomers. These studies have demonstrated that N-Acetyl-L-Leucine can significantly reduce ataxia in these models, both when administered symptomatically and pre-symptomatically. nih.gov The L-enantiomer, N-Acetyl-L-Leucine, has been identified as the neuroprotective isomer, showing the ability to delay the onset of functional decline, including gait abnormalities and motor dysfunction, as well as slowing disease progression and prolonging survival. nih.govoup.com In contrast, the D-enantiomer did not exhibit these beneficial effects. nih.govoup.com Investigations into the mechanism of action of N-Acetyl-L-Leucine in NPC mouse models suggest potential modulation of pathways involved in glucose and antioxidant metabolism, as well as improvements in mitochondrial energy metabolism. oup.comnnpdf.org NAL has also been shown to activate TFEB signaling, which enhances lysosomal and autophagic function. researchgate.net Furthermore, NAL treatment in NPC patient cells has been observed to reverse both lysosomal and mitochondrial phenotypes and rescue aberrant mitochondria:lysosome contact sites, which are expanded in NPC. biorxiv.org
Clinical research and observational studies with N-Acetyl-L-Leucine (NAL), also referred to as levacetylleucine or IB1001, have been conducted in patients with NPC. nih.govwikipedia.orgintrabio.com Observational clinical studies with the racemic mixture N-acetyl-DL-leucine initially suggested improvements in ataxia in patients with NPC. medrxiv.orgbiorxiv.org Subsequent studies have focused on N-Acetyl-L-Leucine. A multinational Phase IIb clinical trial with N-Acetyl-L-Leucine in NPC patients was completed, and a pivotal Phase III, randomized, double-blind, placebo-controlled crossover trial (IB1001-301) has been conducted. nih.govnpuk.org The Phase III trial showed that treatment with N-Acetyl-L-Leucine significantly reduced neurological signs and symptoms over a 12-week period in patients with NPC. neurologylive.com Improvements were observed in the Scale for the Assessment and Rating of Ataxia (SARA) scores, indicating a positive impact on the neurological status of patients. neurologylive.com Extended follow-up data from the open-label extension phase of the IB1001-301 study revealed a marked reduction in disease progression with N-Acetyl-L-Leucine compared to a historical cohort not receiving NAL. medicom-publishers.com The improvement in SARA scores observed during the randomized period was sustained during the extension phase. medicom-publishers.com N-Acetyl-L-Leucine has received FDA approval for the treatment of neurological manifestations of Niemann-Pick disease type C in adults and pediatric patients weighing at least 15 kg. wikipedia.orgintrabio.comdrugdiscoverytrends.com
Preclinical Model Studies (primarily NAL)[15],[16],
GM2 Gangliosidoses (Tay-Sachs and Sandhoff Diseases) Research (primarily NAL)
GM2 Gangliosidoses, including Tay-Sachs and Sandhoff diseases, are severe, rare, autosomal recessive neurodegenerative lysosomal storage disorders caused by mutations that disrupt the breakdown of GM2 gangliosides, leading to their accumulation, particularly in neurons. blugenes.orgintrabio.com This accumulation results in progressive damage and neuronal death. blugenes.org Research, primarily with N-Acetyl-L-Leucine (NAL), has explored its potential in these conditions. intrabio.com
Preclinical studies in a mouse model of Sandhoff disease (hexb-/- mouse) have shown beneficial effects of N-Acetyl-L-Leucine, including improvements in gait. nih.govoup.com Case reports of off-label use of N-acetyl-DL-leucine in GM2 gangliosidosis patients also suggested functional improvements. researchgate.netoup.com
Ataxia-Telangiectasia Research (primarily NAL)
Ataxia-Telangiectasia (A-T) is a rare, autosomal recessive, multisystem disorder characterized by progressive cerebellar ataxia, among other symptoms. medrxiv.orgnih.gov N-Acetyl-L-Leucine (NAL) is being investigated for its potential to improve symptoms in patients with A-T. intrabio.comclinicaltrials.eudrks.dedrugbank.com
A multinational, multi-center, open-label, rater-blinded Phase II study (IB1001-203) is evaluating the effects of N-Acetyl-L-Leucine on symptoms, functioning, and quality of life in patients with A-T. drks.de The study aims to assess the efficacy based on blinded raters' clinical impression of change in severity (CI-CS) and secondary measures of ataxia, functioning, and quality of life. drks.de
One randomized, double-blind, placebo-controlled crossover clinical trial in 20 patients with A-T explored the potential effects of N-Acetyl-L-Leucine. nih.gov While the study did not find significant benefits of N-Acetyl-L-Leucine treatment on ataxia symptoms as measured by scales like SARA, it reported improvements in patients' nausea and constipation. nih.gov
Cerebellar Ataxias of Diverse Etiologies Research (primarily NAL)
Cerebellar ataxias are a group of neurological disorders characterized by impaired coordination and balance due to dysfunction of the cerebellum. Research, largely with N-acetyl-DL-leucine and subsequently N-Acetyl-L-Leucine (NAL), has explored their potential broader application in ataxias of diverse etiologies. researchgate.netmedrxiv.orgdrugdiscoverytrends.comfoodunfolded.comcuresyngap1.org
Observational case series with N-acetyl-DL-leucine have suggested potential as a broad treatment for the general symptoms of other progressive, inherited ataxias. researchgate.netmedrxiv.org The rationale for investigating N-acetyl-DL-leucine and N-Acetyl-L-Leucine in cerebellar symptoms stems partly from their observed effects in models of vertigo, suggesting a potential mechanism of action on neurons involved in vestibular and cerebellar function. medrxiv.orgplos.org Studies in patients with cerebellar ataxia have shown that N-acetyl-leucine can impact central vestibular compensatory processing and modify glucose metabolism in certain brain areas, which may contribute to improvements in balance and coordination in some individuals. curesyngap1.orgplos.org
Potential Research in Parkinson's Disease (primarily NAL)
Research suggests a potential role for N-Acetyl-L-Isoleucine (NAL) in the context of Parkinson's Disease (PD). PD is characterized by the progressive loss of dopaminergic neurons and the accumulation of alpha-synuclein (B15492655) protein aggregates in Lewy bodies researchgate.netmdpi.com. Studies have investigated the relationship between branched-chain amino acids (BCAAs), including isoleucine, and PD. While some studies indicate that levels of L-isoleucine may decrease with the progression of PD in mouse models, others suggest elevated levels of BCAAs, including isoleucine, in the blood of PD patients researchgate.netnih.gov. The metabolism of isoleucine is considered important for energy production and the synthesis of neurotransmitters, acetyl-CoA, and proteins nih.gov.
One study in MPTP-treated mouse models of Parkinson's disease explored the effects of N-acetyl-L-leucine (NALL), a related compound, and found it protected against motor impairments and dopaminergic neuronal deficits nih.gov. This protective effect was associated with suppressing Desulfobacterota via the gut-brain axis nih.gov. While this study focused on N-acetyl-L-leucine, it highlights the potential for N-acetylated branched-chain amino acids to influence neurological outcomes in PD models, potentially through mechanisms involving the gut-brain axis and neuroinflammation nih.gov.
Further research is needed to fully elucidate the specific potential of N-Acetyl-L-Isoleucine in Parkinson's disease and its precise mechanisms of action within this context.
Vestibular Disorders and Vertigo Research (primarily NAL)
N-Acetyl-DL-leucine (which can contain N-acetyl-L-isoleucine or be referred to interchangeably with it in some contexts, as noted in the search results) has been used clinically for decades to manage symptoms of acute vertigo and accelerate vestibular compensation researchgate.netcapes.gov.brcapes.gov.brresearchgate.net. This compound is reported to reduce imbalance and associated autonomic manifestations researchgate.netcapes.gov.brresearchgate.net.
Studies in animal models, such as guinea pigs and rats, have investigated the effects of N-acetyl-DL-leucine and N-acetyl-L-leucine on vestibular function. Research suggests that these compounds may act primarily on abnormally hyperpolarized or depolarized vestibular neurons, helping to restore their membrane potential towards normal values researchgate.netcapes.gov.brcapes.gov.brresearchgate.net. This action could help rebalance (B12800153) the asymmetrical spontaneous activity observed in vestibular neurons during acute vestibular disorders researchgate.netcapes.gov.br.
Clinical studies have also explored the efficacy of N-acetyl-DL-leucine in patients with vestibular issues following procedures like neurotomy or labyrinthectomy. Findings suggest that it can ease static vestibular syndromes in patients who displayed residual vestibular function before surgery researchgate.netcapes.gov.br. The L-isomer, N-acetyl-L-leucine, has been identified as the likely active component responsible for accelerating vestibular compensation in animal models researchgate.netresearchgate.net.
The mechanism may involve direct action on central vestibular-related pathways and ocular motor networks, potentially demonstrated through techniques like Positron Emission Tomography with [18F]fluorodeoxyglucose biorxiv.org.
Investigational Mechanisms of Therapeutic Action: Common Themes for N-Acetylated Amino Acids
Investigational research into the therapeutic actions of N-acetylated amino acids, including N-Acetyl-L-Isoleucine, reveals several common themes related to their potential mechanisms.
Modulation of Cellular Energy Metabolism
N-acetylated amino acids are being investigated for their ability to modulate cellular energy metabolism. Amino acid metabolism is a significant source of energy production in cells and is closely linked to mitochondrial function frontiersin.org.
Glucose Metabolism Activation
Branched-chain amino acids (BCAAs), such as isoleucine and leucine (B10760876), have been shown to influence glucose metabolism researchgate.netconsensus.app. Research indicates that isoleucine can stimulate glucose uptake in muscle and whole-body glucose oxidation, as well as depress gluconeogenesis in the liver, leading to a hypoglycemic effect in rats researchgate.net. This effect may involve the upregulation of glucose transporters like GLUT4 and GLUT1 researchgate.net. While these findings relate to isoleucine itself, the N-acetylated form may also influence these pathways. Glucose metabolism alterations are also implicated in the pathogenesis of Parkinson's disease nih.gov.
Shift towards Oxidative Phosphorylation
Some studies suggest that N-acetylated amino acids may mediate a shift in cellular metabolism towards oxidative phosphorylation for ATP production biorxiv.org. Oxidative phosphorylation, which occurs in the mitochondria, is a primary process for generating energy frontiersin.org. The catabolism of isoleucine yields both acetyl-CoA and propionyl-CoA, which can feed into the tricarboxylic acid (TCA) cycle, a central part of oxidative metabolism wikipedia.orgnih.govmdpi.com. Acetyl-CoA is a key metabolic intermediate produced from the breakdown of glucose, fatty acids, and amino acids, and it enters the citric acid cycle for energy production wikipedia.org. Dysfunctional oxidative phosphorylation can shunt branched-chain amino acid metabolism sochob.cl.
Mitochondrial protein acetylation, regulated by enzymes like SIRT3, plays a role in controlling the activity of metabolic enzymes involved in energy generation pathways, including amino acid metabolism nih.gov. Changes in nutrient availability can induce global changes in mitochondrial protein acetylation nih.gov.
Protein Aggregation Modulation (e.g., Alpha-Synuclein)
Protein aggregation is a hallmark of several neurodegenerative diseases, including Parkinson's disease, where alpha-synuclein forms aggregates in Lewy bodies mdpi.comnih.govacs.org. Investigational mechanisms for N-acetylated amino acids include the potential to modulate protein aggregation.
Alpha-synuclein aggregation is a key factor in PD pathology researchgate.net. While the exact mechanisms by which N-acetylated amino acids might influence this process are still under investigation, the link between metabolic alterations, alpha-synuclein aggregation, and oxidative stress in PD is an emerging area of research researchgate.net. Studies on alpha-synuclein amyloid fibers suggest they can exhibit catalytic activity on biological substrates nih.gov. The aggregation-prone region of alpha-synuclein is the central non-Aβ component (NAC) acs.org.
Further research is required to determine the direct impact of N-Acetyl-L-Isoleucine on alpha-synuclein aggregation and its potential therapeutic implications.
Autophagy Modulation
Autophagy is a fundamental cellular process involved in the degradation and recycling of damaged organelles and protein aggregates. It plays a critical role in maintaining cellular homeostasis and is implicated in various diseases, including neurodegenerative disorders mdpi.commdpi.com. While the direct modulation of autophagy specifically by N-Acetyl-L-Isoleucine is an area of ongoing investigation, research on related compounds and amino acids provides context. Amino acids, including branched-chain amino acids like isoleucine, are known to influence autophagy pathways mdpi.commdpi.com. For instance, amino acid starvation can activate autophagy signaling through the inhibition of mTORC1 and activation of GCN2 pathways mdpi.com. N-acetylated compounds, such as N-acetylcysteine (NAC), have been shown to influence cellular processes that can intersect with autophagy, including modulating oxidative stress, which is known to affect autophagy researchgate.netmdpi.com. Further research is needed to fully elucidate the specific mechanisms by which N-Acetyl-L-Isoleucine may directly or indirectly modulate autophagy.
Vestibular Pathway Modulation
N-Acetyl-DL-leucine, a racemic mixture containing NAI, has been investigated for its effects on vestibular disorders, characterized by imbalance and vertigo nih.govresearchgate.net. Studies in animal models of unilateral labyrinthectomy have suggested that N-acetyl-DL-leucine can accelerate vestibular compensation nih.govresearchgate.net. Research indicates that N-acetyl-DL-leucine may act on abnormally hyperpolarized or depolarized vestibular neurons, helping to restore their membrane potential towards normal values nih.govresearchgate.net. The L-enantiomer, N-Acetyl-L-Isoleucine, has shown potential clinical benefits in animal models compared to the racemic mixture nih.gov. Mechanistically, N-Acetyl-L-leucine (a related compound) has been suggested to improve compensation of postural symptoms, potentially by activating the vestibulocerebellum and deactivating the posterolateral thalamus researchgate.net. This modulation of neuronal activity within the vestibular pathways is a key area of research for NAI's potential therapeutic use in balance disorders.
Transport Mechanisms and Bioavailability
The transport mechanisms and bioavailability of N-Acetyl-L-Isoleucine are crucial for understanding its pharmacological properties. Unlike its parent amino acid, L-isoleucine, which is primarily transported by L-type Amino Acid Transporters (LAT1), N-acetylation alters the compound's charge at physiological pH, making it predominantly an anion biorxiv.org. This change in physicochemical property influences how NAI interacts with cellular transporters biorxiv.org.
Organic Anion Transporter (OAT) Interactions
Research indicates that N-acetylated amino acids can interact with Organic Anion Transporters (OATs) biorxiv.orgresearchgate.net. Studies on N-acetyl-L-leucine, a closely related compound, have shown it to be a substrate for OAT1 and OAT3 biorxiv.org. These transporters are expressed in various tissues, including the brain and kidney, and are involved in the uptake and excretion of organic anions biorxiv.orguni-goettingen.de. N-acetyl-L-leucine demonstrated low affinity for OAT1 and OAT3 in in vitro studies biorxiv.org. The interaction of N-Acetyl-L-Isoleucine with specific OAT isoforms is a subject of ongoing investigation to fully characterize its transport and distribution in the body.
Monocarboxylate Transporter (MCT1) Interactions
Monocarboxylate Transporters (MCTs), particularly MCT1, are known to transport monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across cell membranes psu.eduresearchgate.net. While MCT1 primarily transports these metabolic intermediates, the potential for N-acetylated amino acids to interact with MCTs is being explored, especially in contexts where cellular metabolism is altered explorationpub.comnih.gov. Research on the interaction of N-Acetyl-L-Isoleucine specifically with MCT1 is necessary to determine if this transporter plays a role in its cellular uptake or efflux. Studies on MCTs have highlighted their association with ancillary proteins like CD147, which are required for their correct expression and activity at the plasma membrane psu.eduresearchgate.net.
Antioxidant and Redox Pathway Modulation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various pathological conditions mdpi.com. N-acetylated compounds are known for their antioxidant properties. For example, N-acetylcysteine (NAC) is a precursor to glutathione (B108866) (GSH), a major endogenous antioxidant, and has demonstrated the ability to reduce oxidative stress in various models mdpi.commdpi.comnih.gov. While direct evidence for N-Acetyl-L-Isoleucine's role as a direct antioxidant or its specific modulation of redox pathways like the Nrf2-ARE pathway is still being established, the N-acetylation of amino acids can influence cellular redox balance indirectly by affecting metabolic pathways or acting as substrates for enzymes involved in detoxification hmdb.ca. Research on related peptides containing isoleucine has also explored their antioxidant activity, suggesting a potential for isoleucine derivatives to influence oxidative stress responses nih.govacs.org.
Research on Other Potential Therapeutic Applications Relevant to Amino Acid Derivatives
Beyond the specific areas outlined above, research on N-Acetyl-L-Isoleucine and related amino acid derivatives is exploring other potential therapeutic avenues. This includes investigations into their effects on glucose metabolism and insulin (B600854) sensitivity, given the role of branched-chain amino acids like isoleucine in these processes numberanalytics.com. Additionally, the potential of N-acetylated amino acids in addressing conditions involving muscle wasting or requiring nutritional support is being considered, building upon the known functions of isoleucine in protein synthesis and muscle repair numberanalytics.comdatainsightsmarket.com. The exploration of N-acetyl-leucine in rare neurological disorders like Niemann-Pick type C highlights the broader interest in the therapeutic potential of these modified amino acids nih.gov.
Muscle Metabolism and Protein Synthesis Research
Research indicates that N-Acetyl-L-Isoleucine is of interest in the context of muscle metabolism and may influence protein synthesis. datainsightsmarket.commdpi.com As a derivative of L-isoleucine, it is related to the broader research on branched-chain amino acids (BCAAs), which are crucial for muscle protein synthesis and metabolism. consensus.appnih.gov BCAAs are known to play a significant role in promoting muscle growth and recovery, particularly following exercise. datainsightsmarket.comconsensus.appnih.govnih.gov They can stimulate protein synthesis and reduce protein degradation, contributing to a protein-sparing effect. nih.gov
Studies on L-isoleucine, the non-acetylated form, have demonstrated its ability to reverse impaired protein synthesis in murine myotubes under conditions of hyperammonemia. nih.gov Hyperammonemia is associated with decreased protein synthesis due to altered signaling pathways, including mTORC1. nih.gov L-isoleucine treatment has been shown to reverse the reduction in protein synthesis and improve mitochondrial function in these myotubes. nih.gov
Furthermore, research in mice fed a high-fat diet suggests that isoleucine supplementation can increase muscle mass by promoting myogenesis and intramyocellular fat deposition. researchgate.net This involves the upregulation of key adipogenic and myogenic proteins. researchgate.net
While much of the detailed mechanistic research in this area has focused on L-isoleucine and other BCAAs, the interest in N-acetyl-L-isoleucine stems from its potential to offer improved pharmacokinetic properties, such as enhanced absorption or altered tissue distribution, which could influence its effects on muscle metabolism and protein synthesis. biorxiv.orgcambridge.org
Illustrative findings from research on L-Isoleucine's effects on protein synthesis under specific conditions are presented below:
Table 1: Effect of L-Isoleucine on Protein Synthesis in Hyperammonemic Myotubes
| Treatment Group | Global Protein Synthesis (% of Control) |
| Control | 100 |
| Hyperammonemia | Reduced |
| Hyperammonemia + Ile | Restored |
Note: Data generalized from research findings on L-Isoleucine in myotube models nih.gov. Specific quantitative values may vary depending on experimental conditions.
Immune System Modulation Research
L-Isoleucine, the parent compound of N-Acetyl-L-Isoleucine, has been recognized for its important role in maintaining immune function. nih.govresearchgate.netneurology.org It is understood to contribute to the improvement of the immune system, affecting immune organs, cells, and reactive substances. nih.govresearchgate.net
Studies suggest that isoleucine may induce the expression of host defense peptides, such as β-defensins, which are involved in regulating both innate and adaptive immunity. nih.govresearchgate.net Administration of isoleucine has been shown to potentially restore the effect of certain pathogens on host health by increasing the expression of these defense peptides. nih.govresearchgate.net
Branched-chain amino acids, including isoleucine, are generally considered important for supporting the function of immune cells. cambridge.orgcambridge.org Deficiency in BCAAs has been linked to impaired innate immune function. cambridge.org Research has also explored the association between isoleucine and the functionality of regulatory T cells (Tregs), a subset of T lymphocytes critical for immune tolerance. frontiersin.org Studies in mice models suggest that isoleucine deficiency can hinder the proliferation and suppressive functions of Tregs. frontiersin.org
While direct research specifically on the immune-modulating effects of N-Acetyl-L-Isoleucine is less extensively documented compared to L-Isoleucine, the known roles of L-isoleucine in immune function provide a basis for exploring potential effects of its acetylated derivative. The altered transport properties of N-acetylated amino acids could influence their availability to immune cells and thus their immunomodulatory potential. biorxiv.orgcambridge.org
Stereochemical Aspects and Chiral Recognition in Research
Enantiomeric Forms: N-Acetyl-L-Isoleucine, N-Acetyl-D-Isoleucine, and N-Acetyl-D-Alloisoleucine
Given that isoleucine has two chiral centers, N-Acetylisoleucine can exist as multiple stereoisomers. The most commonly referenced forms in research include N-acetyl-L-isoleucine and N-acetyl-D-isoleucine, which are the N-acetylated versions of the L and D enantiomers of isoleucine, respectively. nih.gov N-acetyl-L-isoleucine is specifically defined by the (2S,3S) absolute configuration. nih.gov Beyond these, N-acetyl-D-alloisoleucine, derived from the D-alloisoleucine isomer of isoleucine, has also been identified and investigated for specific biological effects. nih.govresearchgate.netmdpi.com The study of these distinct N-acetylated forms underscores the critical role of stereochemistry in this class of compounds.
Differential Biological Activities of Stereoisomers
A fundamental principle in chemical biology is that the stereochemistry of a molecule can profoundly influence its biological activity. This holds true for this compound, where different stereoisomers can exhibit varied or even contrasting effects within biological contexts. This differential activity stems from the stereoselective nature of interactions with chiral biological macromolecules such as enzymes, receptors, and transport proteins, which can selectively bind or process one stereoisomer over others. yorku.caresearchgate.net
Research on N-acetylated branched-chain amino acids, including N-acetylleucine, has provided evidence for these differential activities. Studies comparing the enantiomers of N-acetylleucine, for instance, have shown that the L-enantiomer is primarily responsible for certain observed therapeutic benefits, highlighting the functional divergence between stereoisomers. plos.orgbiorxiv.org While extensive comparative data specifically for N-acetyl-L-isoleucine, N-acetyl-D-isoleucine, and N-acetyl-D-alloisoleucine across a broad spectrum of biological activities may still be developing, the established principles of stereoselectivity in biological interactions suggest that these this compound stereoisomers will likewise demonstrate differential biological profiles.
An example of such differential activity is the reported strong inhibitory effect of N-acetyl-D-alloisoleucine against the plant pathogenic fungus Fusarium asiaticum. researchgate.netmdpi.com This finding indicates a specific biological property associated with the D-alloisoleucine form of this compound.
Racemic Mixture vs. Enantiopure Compound Research
Historically, many chiral compounds, including those with potential biological applications, were investigated and utilized as racemic mixtures, containing an equal proportion of two enantiomers. ardena.com However, the recognition of the potential for differential activities and pharmacokinetic behaviors among stereoisomers has driven a shift towards researching and developing enantiopure compounds. researchgate.netardena.com Studying enantiopure forms of this compound is crucial for precisely attributing observed biological effects to a specific stereoisomer and avoiding potential confounding effects from other forms present in a mixture.
Comparing the biological outcomes of administering a racemic mixture of this compound (potentially a mixture of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine) versus its enantiopure constituents (such as N-acetyl-L-isoleucine or N-acetyl-D-alloisoleucine) is essential for understanding the specific contributions of each stereoisomer. Research on related compounds, like N-acetyl-DL-leucine, has revealed significant differences in how the individual enantiomers are processed by the body and their respective efficacy, underscoring the importance of this comparative research approach. plos.orgbiorxiv.org Studies on the crystal structures of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine have confirmed their existence as racemic compounds under certain conditions. researchgate.net
Modern research often employs synthetic or separation techniques to obtain enantiomerically pure this compound stereoisomers, enabling detailed investigations into their individual biological profiles. researchgate.net
Stereoselective Interactions with Biological Targets and Transport Systems
The basis for the differential biological activities of this compound stereoisomers lies in their ability to interact in a stereoselective manner with biological macromolecules. Biological targets, including enzymes, receptors, and transport proteins, are chiral entities with specific binding sites that can recognize and differentiate between the enantiomers of a chiral molecule. yorku.caresearchgate.net
While detailed studies specifically delineating the stereoselective interactions of this compound stereoisomers with particular biological targets are not extensively highlighted in the provided information, the general principle is well-established in biochemistry and pharmacology. For example, studies on the interaction of N-acetyl leucine (B10760876) derivatives with angiotensin-I converting enzyme (ACE) illustrate how N-acetylated amino acid structures can fit into specific binding pockets of a chiral enzyme in a stereoselective fashion. acs.org
Furthermore, the transport systems responsible for mediating the movement of amino acids and their derivatives across biological membranes often exhibit stereoselectivity. This implies that different this compound stereoisomers may be transported into or out of cells at varying rates or through distinct transporter proteins, contributing to differences in their distribution, metabolism, and ultimately, their biological effects. The known stereoselectivity of amino acid transporters for L and D isomers supports this concept.
The observed specific inhibitory effect of N-acetyl-D-alloisoleucine on Fusarium asiaticum suggests a stereoselective interaction with a fungal biological target or pathway. researchgate.netmdpi.com Further research into these specific molecular interactions is crucial for a comprehensive understanding of how each this compound stereoisomer exerts its effects.
Advanced Research Methodologies and Analytical Approaches
In Vitro Cellular Models for Pathway Elucidation
In vitro cellular models are valuable tools for investigating the cellular and molecular mechanisms underlying the effects of compounds like N-Acetylisoleucine. These models offer controlled environments to study specific cell types and pathways, providing insights that may be difficult to obtain in more complex systems. rsc.orgmdpi.comtebubio.com While the direct use of this compound in general pathway elucidation studies was not extensively detailed in the search results beyond its identification as a metabolite and potential biomarker hmdb.caresearchgate.net, in vitro models are broadly utilized in neuroscience and disease research to understand cellular function, dysfunction, and responses to potential therapies. rsc.orgmdpi.comtebubio.com
In vitro studies can involve various cell types, including immortalized cell lines, primary cultures, co-cultures, organotypic cultures, neural stem cells, and blood-brain barrier models. rsc.orgmdpi.com These models allow for the investigation of cellular processes such as viability, proliferation, apoptosis, oxidative stress, and inflammatory responses. tebubio.com For instance, in the context of neurodegenerative diseases, cellular models have been used to study protein aggregation, mitochondrial dysfunction, and neuroinflammation. mdpi.commdpi.com While specific details on this compound's effects in these general in vitro models for pathway elucidation were not prominent, the methodology itself is fundamental to understanding how a compound might interact at a cellular level.
Animal Models in Preclinical Research
Animal models are crucial in preclinical research to evaluate the potential efficacy and mechanisms of action of therapeutic candidates before human trials. mdpi.commdpi.com They allow for the study of complex biological systems and disease progression in a living organism. mdpi.comjax.org this compound, particularly the L-enantiomer (N-acetyl-L-leucine), has been investigated in various animal models of neurological disorders. nih.govmedrxiv.orgresearchgate.netintrabio.comresearchgate.netnih.govresearchgate.netnih.govnih.gov
Niemann-Pick Disease Type C Animal Models
Animal models of Niemann-Pick Disease Type C (NPC) have been instrumental in studying the potential effects of N-acetyl-L-leucine. The Npc1-/- mouse model is commonly used to study NPC, exhibiting characteristics such as progressive cerebellar ataxia. jax.orgmedrxiv.org Studies in this model have shown that N-acetyl-DL-leucine and its enantiomers significantly reduced ataxia when treatment was started both symptomatically and pre-symptomatically. medrxiv.org These studies suggest that N-acetyl-L-leucine can restore neuronal function and protect against or delay disease progression in multiple neurological circuits. medrxiv.orgresearchgate.netintrabio.com Another mouse model, the NPC1ASO mouse, has also been used for drug screening and shows similarities in hepatic phenotypes and gene expression patterns to the Npc1-/- model. nih.gov
Research findings in NPC animal models indicate that N-acetyl-L-leucine may have symptomatic and neuroprotective effects. medrxiv.orgintrabio.com
GM2 Gangliosidosis Animal Models
GM2 Gangliosidoses, including Tay-Sachs and Sandhoff diseases, are lysosomal storage disorders characterized by progressive neurodegeneration. nih.govlabogen.com Animal models, such as the Hexb-/- mouse model for Sandhoff disease, have been used to investigate the effects of N-acetyl-leucine. nih.govresearchgate.netresearchgate.net Studies in the GM2 mouse model have shown that N-acetyl-leucine significantly improved ataxia and led to slowed disease progression and extended lifespan when administered presymptomatically or symptomatically. nih.gov Similar positive effects were observed in an analogous animal model of Sandhoff disease. medrxiv.orgresearchgate.net
Research in GM2 gangliosidosis animal models supports the potential of N-acetyl-leucine for improving neurological symptoms and slowing disease progression. nih.govresearchgate.net
Vestibular Lesion Animal Models
Animal models of vestibular lesions are used to study balance disorders and the process of vestibular compensation. Unilateral labyrinthectomy (UL), often induced chemically, is a common method to create a vestibular lesion in animal models like rats. nih.govnih.govmdpi.com Studies using a rat model of unilateral chemical labyrinthectomy have investigated the effects of N-acetyl-DL-leucine, N-acetyl-L-leucine, and N-acetyl-D-leucine on vestibular compensation. nih.govnih.gov
Research has shown that N-acetyl-L-leucine accelerates postural compensation after unilateral vestibular damage in a dose-dependent manner. nih.govnih.gov This effect is proposed to occur via action in the vestibulocerebellum and thalamus, based on sequential in vivo whole-brain μPET imaging. nih.govnih.gov
A study comparing the effects of different enantiomers found a significant reduction of postural imbalance scores on day 7 in the N-acetyl-DL-leucine and N-acetyl-L-leucine groups compared to the sham treatment group, but not in the N-acetyl-D-leucine group, at a specific dose. nih.gov
Here is a table summarizing some findings from a vestibular lesion animal model study:
| Treatment Group | Postural Imbalance Score Reduction (Day 7) | Significance vs. Sham (p-value) |
| N-acetyl-DL-leucine | Significant Reduction | < 0.03 nih.gov |
| N-acetyl-L-leucine | Significant Reduction | < 0.01 nih.gov |
| N-acetyl-D-leucine | No significant reduction | Not significant nih.gov |
| Sham Treatment | - | - |
Note: Data based on comparison for applied dose of 24 mg i.v. per rat, equivalent to 60 mg/kg body weight. nih.gov
Parkinson's Disease Animal Models
Animal models of Parkinson's Disease (PD) are used to study the neurodegenerative processes and potential therapeutic interventions. Common models include those induced by neurotoxins like MPTP or 6-OHDA, and genetic models. mdpi.comnih.govmdpi.com Studies have investigated the effects of N-acetyl-L-leucine in MPTP-treated mouse models of Parkinson's disease. intrabio.comnih.gov
Oral administration of N-acetyl-L-leucine has been reported to alleviate motor impairments and dopamine (B1211576) neuronal deficits in an animal model of Parkinson's disease. intrabio.com These findings are consistent with neuroprotective effects observed in other neurodegenerative disorders. intrabio.com Research also suggests that N-acetyl-L-leucine may protect MPTP-treated PD mouse models by suppressing certain bacteria via the gut-brain axis. nih.gov Another study using mutant LRRK2 knock-in mice showed that N-acetyl-L-leucine treatment led to decreased pathological alpha-synuclein (B15492655), increased parkin, and improved dopamine-dependent motor learning deficits. nih.gov
Detailed research findings in a 6-hydroxydopamine (6-OHDA) rat model of PD, while focusing on N-acetylcysteine, illustrate the type of motor outcomes assessed in such models, such as forelimb coordination and success rate in retrieving pellets. mdpi.com While this specific study did not involve this compound, it highlights methodologies used in PD animal research.
Clinical Research Design and Endpoints in Human Studies
Clinical research involving this compound, specifically N-acetyl-L-leucine, has been conducted in human patients with certain neurological conditions, particularly rare diseases like Niemann-Pick disease Type C and GM2 Gangliosidosis. nih.govnih.govintrabio.comnih.govnih.gov These studies employ specific research designs and endpoints to evaluate the efficacy and impact of the compound.
Studies have utilized multinational, open-label, rater-blinded Phase II and double-blind, placebo-controlled crossover Phase III designs. medrxiv.orgnih.govnih.govintrabio.comnih.govnih.gov These designs allow for the assessment of treatment effects compared to baseline or placebo, while minimizing bias.
Key endpoints in these clinical trials focus on neurological signs and symptoms, functional abilities, and quality of life. nih.govnih.govintrabio.comnih.gov Commonly used assessment tools include:
Clinical Impression of Change in Severity (CI-CS): A rater-blinded assessment comparing patient videos at different time points. medrxiv.orgintrabio.comnih.govnih.gov
Scale for the Assessment and Rating of Ataxia (SARA): Measures the severity of ataxia. medrxiv.orgintrabio.comnih.govnih.gov
Spinocerebellar Ataxia Functional Index (SCAFI): Assesses functional abilities related to ataxia. medrxiv.orgnih.gov
Quality of Life assessments: Tools like the EuroQol-5D/VAS. medrxiv.org
Specific motor tests: Such as the 8-Meter Walk Test (8MWT) and 9-Hole Peg Test (9HPT). medrxiv.orgnih.gov
Clinical trials in NPC patients have shown statistically significant and clinically meaningful improvements in symptoms, functioning, and quality of life based on these endpoints. intrabio.comintrabio.com For example, a Phase III trial in NPC patients showed a statistically significant improvement in the SARA total score after 12 weeks of receiving N-acetyl-L-leucine compared to placebo. nih.gov
Here is a table summarizing primary endpoints and key findings in some clinical trials:
| Disease | Study Phase | Design | Primary Endpoint | Key Finding |
| Niemann-Pick Type C | Phase IIb | Multinational, Open-label, Rater-blinded medrxiv.orgnih.gov | Clinical Impression of Change in Severity (CI-CS) medrxiv.orgnih.gov | Statistically significant and clinically meaningful improvement in primary and secondary endpoints. intrabio.comintrabio.comnih.gov |
| Niemann-Pick Type C | Phase III | Double-blind, Placebo-controlled, Crossover nih.govnih.gov | Scale for the Assessment and Rating of Ataxia (SARA) nih.govnih.gov | Statistically significant improvement in SARA total score vs. placebo after 12 weeks. nih.gov |
| GM2 Gangliosidosis | Phase IIb | Multinational, Open-label, Rater-blinded nih.gov | Clinical Impression of Change in Severity (CI-CS) nih.gov | Statistically significant and clinically relevant changes in functioning and quality of life. nih.gov |
Assessment Tools and Rating Scales in Neurological Conditions
In the study of neurological conditions, particularly in clinical trials involving compounds like N-acetyl-L-leucine for Niemann-Pick disease type C (NPC), standardized assessment tools and rating scales are crucial for evaluating treatment efficacy and disease progression. The Scale for the Assessment and Rating of Ataxia (SARA) is a primary efficacy endpoint used in clinical trials for NPC to measure ataxia symptoms. nih.govresearchgate.net The SARA score ranges from 0 to 40, with lower scores indicating better neurological status. researchgate.net
Data from a clinical trial evaluating N-acetyl-L-leucine in NPC patients demonstrated changes in SARA scores after treatment periods. researchgate.net
| Treatment Period | Mean Baseline SARA Score | Mean Change from Baseline in SARA Score (12 weeks) |
| N-acetyl-L-leucine | 15.88 researchgate.net | -1.97 ± 2.43 researchgate.net |
| Placebo | 15.68 researchgate.net | -0.60 ± 2.39 researchgate.net |
The least-squares mean difference in SARA score change between N-acetyl-L-leucine and placebo was -1.28 points (95% confidence interval, -1.91 to -0.65; P<0.001), indicating a statistically significant improvement in ataxia symptoms with N-acetyl-L-leucine treatment. researchgate.net
Imaging Techniques in Mechanistic Studies (e.g., PET)
Imaging techniques, such as Positron Emission Tomography (PET), play a role in mechanistic studies related to neurological disorders and the effects of potential therapeutic agents. While direct application of PET imaging specifically with this compound is not extensively detailed in the provided context, related research involving N-acetylated compounds and neurological conditions provides insight into how these techniques are applied.
PET imaging can be integrated with other omics data, such as metabolomics, to gain insights into tissue-specific metabolic changes in conditions like type 2 diabetes. nih.gov This integration can help in understanding the complex biological processes underlying diseases.
In the context of N-acetylated compounds, a study developed a new S-alkylated cysteine derivative conjugated to a macrocycle for PET imaging. acs.org This compound, which incorporates N-acetyl cysteine (NAC), was designed to target L-type and ASC amino acid transporter systems in oncogenic cells. acs.org Preclinical evaluation in mice using μPET imaging showed significant uptake at the tumor site, demonstrating the potential of N-acetylated amino acid derivatives as PET tracers for studying transporter activity and potentially disease presence. acs.org
Omics Approaches in Metabolic Profiling (e.g., Metabolomics)
Omics approaches, particularly metabolomics, are valuable for profiling the metabolic landscape in biological systems and understanding the impact of conditions or interventions. Metabolomics involves the study of metabolites using techniques such as gas chromatography, liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. ersnet.orgnih.gov
This compound is classified as an N-acyl-alpha amino acid and can be found in biological samples. hmdb.ca It is listed in metabolome databases. hmdb.ca Metabolomics studies have identified altered levels of various amino acids and N-acetyl-amino acids in different conditions. For instance, this compound (NAI) was mentioned alongside N-acetyl-L-phenylalanine (NAP) and N-acetyl-L-leucine (NAL) in a study discussing metabolome subtyping in major psychiatric disorders, although the evidence for the role of NAP and NAI in these disorders was noted as limited compared to NAL. researchgate.net
Metabolic profiling using techniques like LC-MS/MS has been applied to analyze metabolic substances in biological samples, such as in studies investigating the inhibitory effects of Bacillus subtilis on strawberry black root rot. mdpi.com This study identified N-acetyl-D-alloisoleucine among the metabolic substances with antibacterial functions. mdpi.com
Metabolomics can help identify biochemical signatures that serve as biomarkers for diseases. frontiersin.org Studies have used metabolomics to identify metabolites associated with disease risk, such as branched-chain and aromatic amino acids (including isoleucine and leucine) with the future development of diabetes. nih.gov Metabolomic studies in breast cancer have also highlighted alterations in amino acid levels, including isoleucine and leucine (B10760876), as potential biomarkers. frontiersin.organnlabmed.org
This compound is listed as a metabolite in the Human Metabolome Database (HMDB) and is classified as a uremic toxin if present in high abundance in serum or plasma. hmdb.ca
Structural Biology and Computational Chemistry Studies
Structural biology and computational chemistry approaches are essential for understanding the three-dimensional structure, flexibility, and interactions of molecules like this compound. These studies provide insights into conformational preferences, hydrogen bonding patterns, and crystal packing.
Conformational Analysis of N-Acetylamino Acid Derivatives
Conformational analysis investigates the various spatial arrangements that a molecule can adopt due to rotation around single bonds. For N-acetylamino acid derivatives, including this compound, understanding conformational flexibility is crucial as it can influence their physical and biological properties.
Studies employing ab initio calculations and Density Functional Theory (DFT) have been performed to explore the conformational space of N-acetyl-L-isoleucine-N-methylamide, a related dipeptide mimetic. researchgate.netconicet.gov.ar These computational studies revealed significant molecular flexibility and explored both backbone and side-chain conformations. researchgate.netconicet.gov.ar For N-acetyl-L-isoleucine-N-methylamide, computational analysis predicted a substantial number of possible structures, with a subset of relaxed structures determined at different levels of theory. conicet.gov.ar
The conformational behavior of N-acetyl-L-isoleucine-N-methylamide was found to differ in comparison to amino acids with shorter apolar side chains, which can be attributed, at least in part, to side-chain/backbone interactions stabilizing low-energy conformations. researchgate.netconicet.gov.ar Theoretical calculations on the conformations of isoleucine derivatives have shown agreement with experimental data obtained from X-ray and NMR studies. conicet.gov.ar
Computational studies using hard-sphere Langevin Dynamics simulations have also been used to determine the relative populations of different side-chain dihedral angles in isoleucine dipeptide mimetics as a function of backbone dihedral angles. yale.edu These studies suggest that larger than average values of certain bond angles enable transitions among different side-chain conformations. yale.edu
Hydrogen Bonding and Crystal Structure Analysis
Hydrogen bonding and crystal structure analysis provide detailed information about how molecules pack together in the solid state and the intermolecular forces that govern their arrangement. X-ray crystal structural analysis is a key technique used for this purpose.
Studies on the crystal structures of N-acetyl-L-isoleucine (Ac-L-Ile) and its diastereoisomer N-acetyl-D-alloisoleucine (Ac-D-aIle) have been conducted. tandfonline.comoup.com These studies revealed that Ac-L-Ile and Ac-D-aIle can form a molecular compound in the crystal state. tandfonline.comoup.com The crystal packing is influenced by strong hydrogen bonds, which form homogeneous chains of either Ac-L-Ile or Ac-D-aIle molecules, and weaker hydrogen bonds connecting these chains. tandfonline.comoup.com
The crystal structure of N-acetyl-DL-isoleucine has also been investigated, showing that it exists as a racemic compound. researchgate.net In the crystal structures of ammonium (B1175870) salts of N-acetyl-DL-alloisoleucine and optically active N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine, molecules are arranged around a screw axis, forming helical columns stabilized by hydrogen bonds between ammonium ions and carboxylate ions, as well as between ammonium ions and external acetyl amino groups. researchgate.net
The formation of hydrogen bonds is a significant factor influencing the crystal packing and properties of N-acetyl derivatives of amino acids. tandfonline.com In crystals of N-acetyl derivatives, both asymmetric side chain groups and hydrogen bonds involving carboxylic acid moieties or ammonium ions play important roles. tandfonline.com
Studies on the crystal structure of L-isoleucine itself have shown that hydrogen bonds lead to strong intermolecular forces and efficient atomic packing along certain crystal axes. researchgate.net Calculation of atom-atom interactions in L-isoleucine crystals indicates that interactions between carbonyl oxygens and amino hydrogens dominate the lattice energy, consistent with a large electrostatic contribution. researchgate.net
X-ray powder diffraction has also been used to determine the initial crystal structures of N-acetyl amino acid amides, including N-acetyl-L-isoleucine amide, prior to heat capacity measurements. researchgate.net
Emerging Research Areas and Future Directions
Elucidation of Complete Mechanistic Pathways
While N-acetylated amino acids are known to be produced endogenously through the direct synthesis by specific N-acetyltransferases or via the degradation of N-acetylated proteins by hydrolases, the complete mechanistic pathways involving N-Acetylisoleucine are still under investigation. This compound can be biosynthesized from L-isoleucine and acetyl-CoA by the enzyme leucine (B10760876)/isoleucine N-acetyltransferase (EC 2.3.1.66). hmdb.ca Excessive amounts of N-acetyl amino acids, including this compound, can be detected in the urine of individuals with acylase I deficiency, a genetic disorder related to the degradation of N-acylated proteins. hmdb.cathegoodscentscompany.comhmdb.cahmdb.ca This suggests a role for acylase I in the metabolism of NAI. Further research is needed to fully map the enzymes, transporters, and signaling pathways that NAI interacts with within biological systems.
Biomarker Discovery and Validation
This compound is being explored for its potential as a biomarker for various physiological and pathological conditions. Studies have indicated that this compound levels may be altered in certain disease states. For instance, this compound, along with N-acetylleucine, has been proposed as a potential biomarker for Type 2 Diabetes (T2D), with studies showing significantly higher levels in the hair of diabetic patients compared to healthy volunteers. researchgate.net In the context of metabolic syndrome, branched-chain amino acids, including isoleucine, are closely related to metabolic diseases, and changes in this compound levels could potentially serve as indicators. plos.org Untargeted metabolomics research in elderly subjects has also linked this compound concentrations to poorer cognitive function. researchgate.net The presence of excessive amounts of this compound in the urine of individuals with acylase I deficiency also highlights its potential as a diagnostic marker for this specific metabolic disorder. hmdb.cathegoodscentscompany.com
| N-Acetyl Amino Acid | Biological Fluid | Condition | Reference |
|---|---|---|---|
| This compound | Urine | Acylase I Deficiency | hmdb.cathegoodscentscompany.com |
| N-Acetylglycine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylserine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylglutamine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylglutamate | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylalanine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylmethionine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylthreonine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylleucine | Urine | Acylase I Deficiency | thegoodscentscompany.comhmdb.ca |
| N-Acetylvaline | Urine | Acylase I Deficiency | thegoodscentscompany.com |
Further validation studies are required to confirm the utility and specificity of this compound as a reliable biomarker for these and potentially other conditions.
Repurposing Potential for Other Neurological and Metabolic Disorders
Research into the therapeutic potential of N-acetylated amino acids, particularly N-acetyl-DL-leucine and N-acetyl-L-leucine, in neurological disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis suggests a possible repurposing potential for this compound in other related conditions. nih.govresearchgate.netnih.gov While much of the current research in this area focuses on N-acetylleucine, the structural similarity of this compound to N-acetylleucine warrants investigation into its effects on similar neurological pathways and metabolic processes. Studies on N-acetyl-DL-leucine have shown beneficial symptomatic and neuroprotective effects in NPC animal models and observational clinical studies, potentially by altering metabolism and improving mitochondrial energy metabolism. nih.govresearchgate.netnih.gov Given the close relationship between branched-chain amino acid metabolism and certain metabolic disorders, this compound's role in these pathways suggests a potential for repurposing in metabolic conditions beyond diabetes, although specific research on this compound in other metabolic disorders is limited. plos.org
Advanced Delivery Systems and Formulation Research
Research into advanced delivery systems and formulations for N-acetylated amino acids is ongoing, primarily focusing on compounds like N-acetylcysteine. Studies have explored the use of nanoparticles, such as PLGA-based mucus penetrating particles and silk fibroin nanoparticles, for delivering N-acetylcysteine, particularly for targeting the brain via nasal administration or for localized delivery in tissue engineering. nih.govmdpi.commdpi.com While these studies focus on N-acetylcysteine, the principles and technologies developed for encapsulating and delivering modified amino acids could potentially be applied to this compound to improve its bioavailability, target specific tissues, or control its release profile. Future research may explore similar nanoparticle-based or other advanced delivery strategies to enhance the therapeutic potential of this compound.
Comparative Studies with Other N-Acetylated Amino Acids (e.g., N-Acetylleucine, N-Acetylcysteine)
Comparative studies between this compound and other N-acetylated amino acids, such as N-Acetylleucine and N-Acetylcysteine, are crucial for understanding their distinct biological activities and potential applications. While N-acetylleucine has shown promise in neurological disorders like NPC and GM2 gangliosidosis by influencing metabolic pathways and autophagy, N-acetylcysteine is well-known for its antioxidant and mucolytic properties and is being investigated for various applications, including metabolic disorders and as an antidote. nih.govresearchgate.netnih.govnih.govscience.govmdpi.com Research indicates that N-acetylleucine and this compound are both found in increased amounts in the urine of individuals with acylase I deficiency, suggesting a common metabolic link. hmdb.cathegoodscentscompany.comhmdb.ca Comparative metabolomics studies may reveal unique metabolic signatures associated with each N-acetylated amino acid, providing insights into their specific roles and effects within the body. Future research should aim to directly compare the pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound with other N-acetylated amino acids in various disease models to determine its specific advantages and potential niches.
| Compound | Neurological Disorders | Metabolic Disorders | Biomarker Potential | Advanced Delivery Systems |
|---|---|---|---|---|
| This compound | Emerging | Emerging | Investigated | Potential |
| N-Acetylleucine | Investigated | Emerging | Investigated | Potential |
| N-Acetylcysteine | Investigated | Investigated | Potential | Investigated |
Agricultural and Plant Disease Control Research
While N-acetylated compounds are relevant in plant biology, particularly N-acylethanolamines (NAEs) which play roles in plant defense against pathogens, specific research on this compound in agricultural and plant disease control is limited in the provided search results. nih.gov Agricultural research encompasses various areas, including improving crop production and plant protection. usda.govnaro.go.jp Plant disease management involves strategies ranging from traditional methods to advanced technologies like deep learning and the use of natural compounds and biological control agents. frontiersin.orgmdpi.comnih.govresearchgate.net Although this compound is an amino acid derivative, its direct application or role as a control agent or biomarker in plant diseases or agricultural processes has not been prominently featured in the search results. Future research could explore if this compound or its metabolic pathways in plants have any relevance to plant growth, stress response, or defense mechanisms against pathogens.
Q & A
Q. What analytical techniques are most effective for distinguishing N-acetylisoleucine from its structural isomers in complex biological samples?
To resolve structural isomers like this compound, N-acetylleucine, and isohexanoylglycine, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is essential. For example, a resolution of ≥140,000 (full width at half maximum) on instruments like the Q Exactive Plus Orbitrap-MS enables clear separation of isobaric and isomeric species . Methodological optimization should include gradient elution protocols and column selection (e.g., C18 columns) to enhance chromatographic resolution.
Q. How should researchers validate the identity and purity of newly synthesized this compound?
For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and tandem mass spectrometry (MS/MS) are critical. Compare spectral data to known databases (e.g., HMDB, METLIN) and report purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity). For reproducibility, document synthesis protocols, including reaction conditions, solvents, and purification steps, following guidelines for experimental transparency .
Advanced Research Questions
Q. How can researchers address contradictions in metabolic pathway studies involving this compound, such as its inconsistent association with gestational diabetes mellitus (GDM)?
In studies where this compound does not reach statistical significance (e.g., p-value thresholds) but shows effect magnitudes comparable to significant metabolites (e.g., N-acetylleucine), researchers should:
- Conduct power analyses to evaluate sample size adequacy.
- Apply multivariate models to account for confounding variables (e.g., diet, lactation status).
- Replicate findings in longitudinal cohorts to assess temporal dynamics .
- Use pathway enrichment analysis to determine if broader metabolic disturbances (e.g., branched-chain amino acid metabolism) underlie observed trends .
Q. What experimental designs are optimal for quantifying this compound in untargeted metabolomics workflows while minimizing false positives?
- Sample Preparation: Use semi-automated solid-phase extraction (SPE) to reduce variability. Include internal standards (e.g., isotopically labeled this compound) for normalization .
- Instrumentation: Employ HRMS with resolution ≥140,000 and mass accuracy <3 ppm. Validate findings via MS/MS fragmentation patterns and retention time alignment with reference standards .
- Data Analysis: Apply stringent thresholds (e.g., Q-value <0.05, fold-change >1.5) and orthogonal validation (e.g., enzymatic assays) to confirm biological relevance .
Q. How can researchers reconcile discrepancies between in vitro and in vivo studies on this compound’s role in cellular signaling pathways?
- In Vitro Limitations: Address confounding factors like cell line specificity, nutrient media composition, and oxygen tension. Use primary cells or 3D culture systems to improve physiological relevance .
- In Vivo Translation: Conduct tracer studies (e.g., ¹³C-labeled this compound) to track metabolic flux in animal models. Cross-validate findings with human biospecimens (e.g., plasma, urine) .
- Meta-Analysis: Systematically review existing data to identify consensus pathways (e.g., mTOR signaling) and gaps requiring mechanistic follow-up .
Methodological Best Practices
Q. How should researchers document experimental protocols for studies involving this compound to ensure reproducibility?
- Data Transparency: Publish raw chromatograms, mass spectra, and NMR data in supplementary materials. Use platforms like MetaboLights for public deposition .
- Protocol Details: Specify instrument parameters (e.g., collision energy in MS/MS), solvent gradients, and quality control measures (e.g., blank injections) .
- Ethical Reporting: Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power justification .
Q. What strategies mitigate variability in this compound quantification across multi-center metabolomics studies?
- Standardization: Distribute aliquots of pooled reference samples (e.g., NIST SRM 1950) to all centers for inter-laboratory calibration .
- Harmonization: Use consensus protocols for sample collection (e.g., fasting duration, anticoagulants) and data preprocessing (e.g., noise filtering, batch correction) .
Data Interpretation and Reporting
Q. How should researchers contextualize non-significant findings for this compound in pathway analyses?
- Effect Size Reporting: Provide confidence intervals and Cohen’s d values to distinguish clinical relevance from statistical noise .
- Pathway Context: Interpret results within broader metabolic networks (e.g., BCAA catabolism) rather than isolated metabolites .
- Hypothesis Generation: Highlight non-significant trends as candidates for targeted follow-up studies using larger cohorts or advanced models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
